

alpha-Methyl-DL-phenylalanine administration for in vivo mouse studies

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Compound of Interest

Compound Name: *alpha-Methyl-DL-phenylalanine*

Cat. No.: *B7771072*

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An Application Guide for the In Vivo Administration of α -Methyl-DL-phenylalanine in Murine Models

Executive Summary

α -Methyl-DL-phenylalanine is a non-proteinogenic amino acid derivative that serves as a versatile and critical tool in preclinical research. Its structural similarity to L-phenylalanine allows it to function primarily as a competitive inhibitor of phenylalanine hydroxylase (PAH) and as a selective ligand for the L-type amino acid transporter 1 (LAT1). These properties make it indispensable for developing robust murine models of Phenylketonuria (PKU) and for investigating the dynamics of large neutral amino acid transport across biological barriers like the blood-brain barrier. This guide provides a comprehensive overview of the mechanisms of action, detailed protocols for preparation and administration, and key experimental considerations to ensure reproducible and reliable outcomes in in vivo mouse studies.

Scientific Background & Mechanism of Action

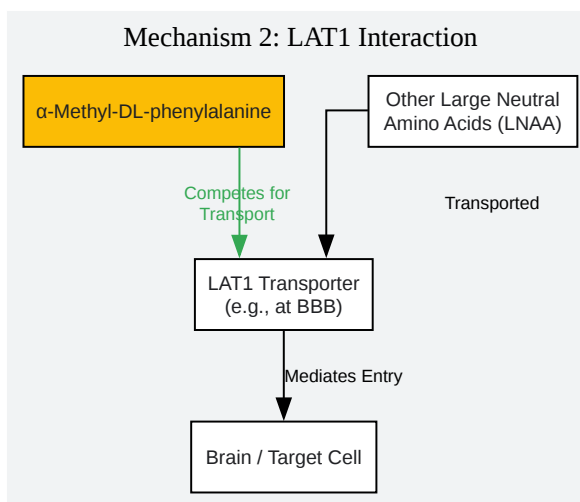
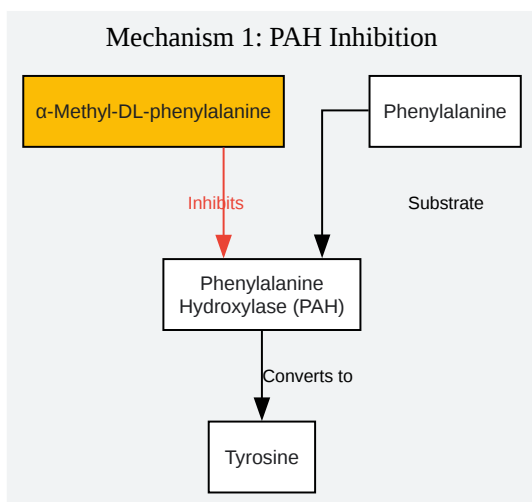
A thorough understanding of the biochemical interactions of α -Methyl-DL-phenylalanine is paramount to designing and interpreting in vivo studies. The utility of this compound stems from two primary mechanisms:

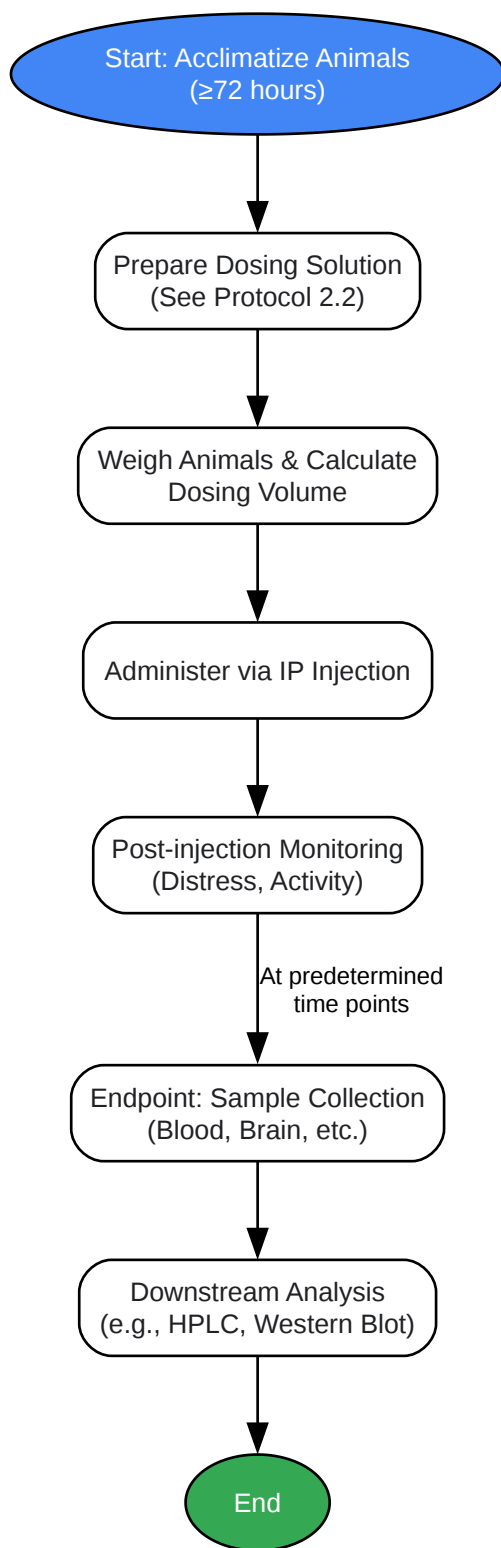
- **Inhibition of Phenylalanine Hydroxylase (PAH):** α -Methyl-DL-phenylalanine acts as an inhibitor of PAH, the enzyme responsible for converting phenylalanine to tyrosine.^{[1][2]} By blocking this metabolic pathway, systemic administration can induce a state of

hyperphenylalaninemia, mimicking the biochemical phenotype of PKU.[3] This chemically-induced model is invaluable for studying the neuropathological and systemic consequences of elevated phenylalanine levels.[4] A study in developing mice demonstrated that daily administration of α -Methyl-DL-phenylalanine (0.43 mg/g body weight) alongside phenylalanine (2 mg/g body weight) effectively inhibited 65-70% of hepatic PAH activity within 12 hours, leading to a 40-fold increase in brain and plasma phenylalanine concentrations.[3]

- Interaction with L-Type Amino Acid Transporter 1 (LAT1): LAT1 (SLC7A5) is a crucial transporter for large neutral amino acids (LNAAs) across the blood-brain barrier and is notably upregulated in various cancer cells.[5][6] α -Methyl-DL-phenylalanine is a known LAT1-selective compound.[7] This selectivity allows it to be used as a competitive inhibitor to study the transport kinetics of other LNAAs or as a molecular scaffold for developing LAT1-targeted imaging agents and therapeutics.[7][8]

The dual mechanisms of action are visualized in the diagram below.





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